N-cyclobutyl-2-fluoro-5-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoro-5-methylaniline |
InChI |
InChI=1S/C11H14FN/c1-8-5-6-10(12)11(7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
InChI Key |
IYXVGGMLOUOTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N Cyclobutyl 2 Fluoro 5 Methylaniline
X-ray Crystallography for Solid-State Molecular Geometry
Detailed research findings and data tables on the crystal structure of N-cyclobutyl-2-fluoro-5-methylaniline are not available in the public domain.
Computational Chemistry and Theoretical Investigations of N Cyclobutyl 2 Fluoro 5 Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-cyclobutyl-2-fluoro-5-methylaniline, DFT calculations, particularly using functionals like B3LYP with a 6-31G* basis set, can predict its optimized molecular geometry with high accuracy. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement and steric properties.
Interactive Table 1: Predicted Molecular Geometry of a Representative N-Cyclobutylaniline Derivative using DFT (B3LYP/6-31G)*
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-N (aniline ring to nitrogen) | 1.39 Å |
| Bond Length | N-C (nitrogen to cyclobutyl) | 1.46 Å |
| Bond Length | C-F (aniline ring to fluorine) | 1.35 Å |
| Bond Angle | C-N-C (aniline-N-cyclobutyl) | 125° |
| Bond Angle | F-C-C (fluorine on aniline (B41778) ring) | 118° |
| Dihedral Angle | C-C-N-C (aniline ring-N-cyclobutyl) | 45° |
Note: The data in this table is illustrative and represents typical values for similar chemical structures, as specific computational results for this compound were not available in the searched literature.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
The conformational landscape of this compound is complex due to the rotational freedom around the C-N bonds and the puckering of the cyclobutyl ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them. chemistrysteps.comlibretexts.orgpharmaguideline.comslideshare.netunacademy.com
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations for different conformations. These methods are computationally expensive but offer a benchmark for other techniques. Semi-empirical methods, on the other hand, are faster and can be used to scan the potential energy surface more broadly to identify potential energy minima.
For this compound, the orientation of the cyclobutyl group relative to the aniline plane is a key conformational variable. Different puckering states of the cyclobutyl ring will also lead to distinct conformers with varying energies. The interplay of steric hindrance between the cyclobutyl group and the substituents on the aniline ring, along with electronic effects, will determine the relative stability of these conformers.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. thaiscience.inforesearchgate.netresearchgate.netwikipedia.org The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are crucial descriptors of a molecule's reactivity and electronic properties. thaiscience.inforesearchgate.netresearchgate.netwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the substituents. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org
Substituents on the aniline ring significantly influence the HOMO and LUMO energy levels. The electron-donating methyl and cyclobutyl groups will raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The electron-withdrawing fluorine atom will lower both the HOMO and LUMO energies. Computational methods can precisely calculate these energy levels and visualize the orbital distributions.
Interactive Table 2: Representative HOMO-LUMO Energies and Gap for Substituted Anilines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 2-Fluoroaniline | -5.35 | -0.28 | 5.07 |
| 4-Methylaniline | -4.98 | -0.09 | 4.89 |
| N-Methylaniline | -5.10 | -0.11 | 4.99 |
Note: This data is based on published calculations for similar compounds and serves to illustrate the expected trends for this compound. thaiscience.inforesearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.govmdpi.com For this compound, QSPR models can be developed to predict various properties such as boiling point, solubility, and toxicity based on calculated molecular descriptors.
These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Examples include molecular weight, connectivity indices, surface area, volume, dipole moment, and HOMO/LUMO energies. By correlating these descriptors with experimentally determined properties for a series of related aniline derivatives, a predictive QSPR model can be built. Such models are valuable for screening new compounds and prioritizing experimental studies. For instance, QSAR (a subset of QSPR focusing on activity) models have been successfully used to predict the mutagenicity and carcinogenicity of aromatic amines. nih.govmdpi.comoup.comresearchgate.net
Solvent Effects and Reaction Pathway Modeling
The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational models can simulate these solvent effects, providing a more realistic description of the molecule's properties and reactivity in different media. journalirjpac.comsemanticscholar.orgajrsp.comresearchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including individual solvent molecules in the calculation, offering a more detailed but computationally intensive approach.
These models can be used to study how the solvent affects the conformational equilibrium, electronic structure, and reactivity of this compound. For example, the dipole moment of the molecule can be significantly different in a polar solvent compared to the gas phase, which in turn affects its solubility and intermolecular interactions. journalirjpac.comsemanticscholar.org
Furthermore, computational chemistry can be employed to model reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a particular reaction can be predicted. This is crucial for understanding the mechanisms of reactions such as electrophilic substitution on the aniline ring or reactions involving the amino group.
Chemical Reactivity and Derivatization of N Cyclobutyl 2 Fluoro 5 Methylaniline
Electrophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Ring
The aromatic ring of N-cyclobutyl-2-fluoro-5-methylaniline is activated towards electrophilic attack by the electron-donating effects of the cyclobutylamino and methyl groups. Conversely, the fluorine atom exercises a deactivating inductive effect. The directing influence of these substituents determines the regioselectivity of electrophilic aromatic substitution reactions. The strong activating and ortho-, para-directing nature of the amino group, followed by the ortho-, para-directing methyl group, are the dominant influences. The fluorine atom, also an ortho-, para-director, further influences the substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The primary positions for substitution are ortho and para to the strongly activating cyclobutylamino group.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-cyclobutyl-2-fluoro-5-methyl-4-nitroaniline |
| Bromination | Br₂, FeBr₃ | 4-bromo-N-cyclobutyl-2-fluoro-5-methylaniline |
| Sulfonation | SO₃, H₂SO₄ | 4-(cyclobutylamino)-5-fluoro-2-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(cyclobutylamino)-5-fluoro-2-methylphenyl)ethan-1-one |
Nucleophilic Substitutions and Rearrangements Involving the Fluoro Group
The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho or para positions. Given the electron-donating nature of the other substituents in this compound, the fluoro group is not predisposed to facile substitution.
However, under forcing conditions or through activation by conversion of the amine to a strongly electron-withdrawing group, nucleophilic displacement of the fluoride (B91410) is conceivable. Potential nucleophiles could include alkoxides, amines, and thiols.
Rearrangement reactions involving the fluoro group, such as the Smiles or Newman-Kwart rearrangements, would necessitate prior modification of the molecule to introduce the required functionalities for these intramolecular processes.
Reactions at the Amine Nitrogen: Acylation, Sulfonylation, and Alkylation
The secondary amine nitrogen in this compound is a nucleophilic center and readily participates in reactions with various electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This transformation is often used to protect the amino group or to synthesize biologically active amides.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords N-sulfonated products. These sulfonamides are important intermediates in medicinal chemistry.
Alkylation: The amine can be further alkylated using alkyl halides. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be controlled by careful choice of reaction conditions.
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-acetyl-N-cyclobutyl-2-fluoro-5-methylaniline |
| Sulfonylation | p-Toluenesulfonyl chloride | N-cyclobutyl-2-fluoro-5-methyl-N-(tosyl)aniline |
| Alkylation | Methyl iodide | N-cyclobutyl-2-fluoro-N,5-dimethylaniline |
Cyclobutyl Ring Opening and Expansion Reactions
The cyclobutyl ring, while more stable than a cyclopropyl (B3062369) ring, is still subject to ring-opening and expansion reactions under certain conditions, driven by the release of ring strain.
Ring Opening: In the presence of strong acids or under radical conditions, the cyclobutyl ring can undergo cleavage. For instance, nitrosation of N-cyclopropylanilines has been shown to proceed via a radical cation intermediate that facilitates ring opening, a mechanism that could potentially be extrapolated to N-cyclobutylanilines.
Ring Expansion: Carbocation formation adjacent to the cyclobutane (B1203170) ring can trigger a ring expansion to a more stable cyclopentyl system. Such a carbocation could be generated, for example, through the treatment of a derivative containing a leaving group on a carbon atom attached to the cyclobutyl ring.
Oxidative and Reductive Transformations
The this compound molecule possesses functionalities that are susceptible to both oxidation and reduction.
Oxidation: The aniline (B41778) moiety can be oxidized to various products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of quinone-imines, while stronger oxidants can result in polymerization or degradation of the aromatic ring.
Reduction: The aromatic ring of aniline derivatives can be reduced under catalytic hydrogenation conditions, typically requiring high pressure and temperature, to yield the corresponding cyclohexylamine (B46788) derivative. The fluorine atom may also be subject to hydrogenolysis under certain catalytic conditions.
Role of N Cyclobutyl 2 Fluoro 5 Methylaniline As a Versatile Synthetic Intermediate
Precursor in Heterocyclic Compound Synthesis
The aniline (B41778) moiety of N-cyclobutyl-2-fluoro-5-methylaniline serves as a versatile nucleophile and a foundational component for the construction of a wide array of heterocyclic systems. The presence of the 2-fluoro and 5-methyl groups provides steric and electronic biases that can influence the regioselectivity of cyclization reactions, while the N-cyclobutyl group can play a crucial role in modulating the physicochemical properties and biological activity of the resulting heterocycles.
One of the most prominent applications of aniline derivatives is in the synthesis of quinolines and related fused heterocyclic systems. nih.gov Various established synthetic methodologies, such as the Friedländer annulation, Skraup synthesis, and Doebner-von Miller reaction, can be adapted to utilize this compound as a key starting material. For instance, in a Friedländer-type condensation, this compound could react with a β-ketoester to afford a polysubstituted quinoline. The fluorine atom at the 2-position can influence the cyclization step and potentially lead to specific regioisomers.
Furthermore, this substituted aniline is a viable precursor for the synthesis of other important heterocyclic scaffolds such as quinazolines and benzodiazepines. The synthesis of quinazolines can be achieved through the reaction of this compound with a suitable one-carbon synthon, such as formamide (B127407) or orthoesters, followed by cyclization. Similarly, reaction with a β-amino acid or its derivative could pave the way for the formation of a benzodiazepine (B76468) ring system, a privileged scaffold in medicinal chemistry. The unique substitution pattern of the starting aniline would be directly translated into the final heterocyclic product, offering a route to novel and potentially bioactive molecules.
The utility of fluorinated anilines as precursors for pharmaceutical intermediates is well-documented. innospk.com For example, 2-fluoro-5-(trifluoromethyl)aniline, a related compound, is a key intermediate in the synthesis of quinazoline (B50416) derivatives with potential anticancer properties. innospk.com This highlights the potential of this compound to serve as a valuable starting material for the discovery of new therapeutic agents.
Building Block for Complex Organic Molecules
Beyond its role in forming heterocyclic cores, this compound functions as a versatile building block for the assembly of more complex and acyclic or polycyclic organic molecules. The nucleophilic nitrogen atom and the activatable aromatic ring provide multiple points for chemical modification and elaboration.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. This compound can serve as the amine coupling partner with a variety of aryl or heteroaryl halides or triflates. This allows for the straightforward installation of the N-cyclobutyl-2-fluoro-5-methylphenyl moiety onto a diverse range of molecular scaffolds. The resulting diarylamines are important substructures in many biologically active compounds, including kinase inhibitors.
The aromatic ring of this compound is also amenable to electrophilic aromatic substitution reactions. While the amino group is a strong activating group, the fluorine atom is a deactivating group, and their combined influence, along with the methyl group, will direct incoming electrophiles to specific positions on the ring. This allows for the introduction of additional functional groups, such as halogens, nitro groups, or acyl groups, which can then be further manipulated to build molecular complexity.
Moreover, the secondary amine functionality can be acylated or sulfonated to introduce a wide range of substituents. These modifications can be used to fine-tune the electronic properties of the molecule, introduce new pharmacophoric elements, or provide handles for further synthetic transformations. The ability to readily modify both the aromatic ring and the nitrogen atom makes this compound a highly adaptable building block for the synthesis of complex target molecules. The general utility of 2-fluoro-5-methylaniline (B1296174) as a starting material for pharmaceuticals and agrochemicals underscores the potential of its N-cyclobutyl derivative in these applications. nbinno.comchemimpex.com
Applications in Ligand Design for Catalysis
The development of novel ligands is crucial for advancing the field of transition metal catalysis. The structural and electronic properties of a ligand play a pivotal role in determining the activity, selectivity, and stability of the metal catalyst. This compound possesses several features that make it an attractive scaffold for the design of new ligands.
The aniline nitrogen can be incorporated into various ligand frameworks, such as N-heterocyclic carbenes (NHCs), phosphine-amines, or pincer-type ligands. The N-cyclobutyl group can provide a degree of steric bulk around the metal center, which can influence the coordination geometry and reactivity of the catalyst. The 2-fluoro substituent can modulate the electronic properties of the ligand, potentially enhancing the catalytic activity or altering the selectivity of the reaction.
For instance, derivatives of this compound could be used to synthesize bidentate or tridentate ligands that can coordinate to transition metals like palladium, nickel, or copper. nih.govstonybrook.edu Such complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The ability to tune the steric and electronic properties of the ligand by modifying the aniline precursor is a key advantage in the rational design of new and improved catalysts. The exploration of diverse heterocyclic libraries for the discovery of new ligands has proven to be a successful strategy, and this compound represents a valuable entry point into novel ligand chemical space. nih.gov
Utility in Scaffold Diversification Studies
In drug discovery and development, the exploration of new chemical space is essential for identifying novel bioactive molecules with improved properties. Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, isosteric or isofunctional scaffold to generate new intellectual property and potentially improve pharmacological profiles. mdpi.comchemrxiv.orgresearchgate.net this compound is a valuable tool for such scaffold diversification studies.
The unique combination of substituents on the aniline ring allows for the creation of a diverse library of compounds with distinct physicochemical properties. The cyclobutyl group can impart favorable properties such as increased metabolic stability and improved membrane permeability compared to linear alkyl groups. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other non-covalent interactions and can also block metabolic pathways.
By using this compound as a common intermediate, medicinal chemists can rapidly generate a series of analogs with different heterocyclic cores or appended functionalities. researchgate.netresearchgate.net For example, it can be used in multicomponent reactions to quickly assemble complex molecular architectures. This approach allows for the systematic exploration of the structure-activity relationships (SAR) of a particular compound class and can lead to the identification of new lead compounds with enhanced potency, selectivity, or pharmacokinetic properties. The versatility of this intermediate in participating in a wide range of chemical transformations makes it an ideal starting point for generating molecular diversity and facilitating the discovery of new bioactive molecules. mdpi.commdpi.comnih.gov
Future Research Directions and Unexplored Avenues in N Cyclobutyl 2 Fluoro 5 Methylaniline Chemistry
Development of More Efficient and Sustainable Synthetic Routes
While the synthesis of N-alkylanilines is a well-established area of organic chemistry, the development of more efficient and sustainable routes to N-cyclobutyl-2-fluoro-5-methylaniline remains a crucial area for future research. Traditional methods for N-alkylation often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. tandfonline.com Future efforts should focus on "green" chemistry principles to mitigate these drawbacks. acs.orgrsc.org
One promising avenue is the exploration of catalytic N-alkylation reactions. The use of earth-abundant metal catalysts, such as iron, could provide a more environmentally benign alternative to precious metal catalysts. chemistryviews.org Another sustainable approach would be the development of photocatalytic methods for the synthesis of this compound. Visible-light-mediated reactions offer a mild and efficient way to forge C-N bonds. acs.org
Furthermore, the direct synthesis from readily available starting materials is a key goal. A potential route could involve the reductive amination of cyclobutanone (B123998) with 2-fluoro-5-methylaniline (B1296174). Research into optimizing catalysts and reaction conditions for this transformation would be highly valuable. Additionally, exploring one-pot syntheses from more fundamental precursors could streamline the production of this compound. rsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic N-alkylation | Use of earth-abundant metals, reduced waste | Development of iron or copper-based catalyst systems |
| Photocatalytic Synthesis | Mild reaction conditions, use of visible light | Design of suitable photosensitizers and reaction setups |
| Reductive Amination | Atom economy, readily available starting materials | Optimization of catalysts and reducing agents |
| One-Pot Synthesis | Reduced purification steps, increased efficiency | Design of multi-component reaction cascades |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The unique substitution pattern of this compound suggests that it may exhibit novel reactivity. The interplay between the steric bulk of the cyclobutyl group and the electronic effects of the fluoro and methyl substituents could lead to interesting and unexpected chemical transformations.
The fluorine atom at the ortho position is expected to influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. ontosight.aiontosight.ai Future research could investigate the impact of this fluorine substitution on classical aniline (B41778) reactions, such as diazotization followed by Sandmeyer or Balz-Schiemann reactions. quora.com The steric hindrance imposed by the N-cyclobutyl group could also lead to regioselective reactions on the aromatic ring that differ from those of less hindered anilines.
Furthermore, the cyclobutyl group itself could be a site of reactivity. Research into ring-opening or ring-expansion reactions of the cyclobutyl moiety under various conditions could lead to the synthesis of novel nitrogen-containing heterocyclic compounds. mdpi.com The potential for radical-mediated reactions involving the N-cyclobutyl group also warrants investigation. nih.gov
Advanced Materials Science Applications
Aniline derivatives are important building blocks for a variety of advanced materials, including conducting polymers and organic electronic devices. acs.org The specific combination of substituents in this compound makes it an intriguing candidate for applications in materials science.
The presence of a fluorine atom can significantly alter the electronic properties of organic materials, often leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Future research should focus on the synthesis and characterization of polymers and oligomers derived from this compound. The bulky cyclobutyl group may influence the packing and morphology of these materials, which could have a profound impact on their charge transport properties.
Another potential application lies in the development of novel dyes and pigments. The specific substitution pattern on the aniline ring will affect its chromophoric properties. Systematic studies into the absorption and emission spectra of this compound and its derivatives could lead to the discovery of new colorants with desirable properties.
| Potential Application Area | Key Properties to Investigate | Research and Development Focus |
| Organic Electronics | Charge carrier mobility, energy levels (HOMO/LUMO) | Synthesis of polymers and oligomers, device fabrication and testing |
| Conducting Polymers | Electrical conductivity, electrochemical stability | Electropolymerization studies, characterization of polymer properties |
| Dyes and Pigments | Absorption and emission spectra, color fastness | Synthesis of derivatives, spectroscopic analysis |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. vapourtec.com The synthesis of this compound is an excellent candidate for integration with flow chemistry and automated synthesis platforms.
Future research could focus on developing a continuous flow process for the N-alkylation of 2-fluoro-5-methylaniline with a suitable cyclobutylating agent. researchgate.net This would involve the design of a packed-bed reactor containing a heterogeneous catalyst to facilitate the reaction. vapourtec.com The use of flow chemistry would also allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purities. scilit.com
Furthermore, the integration of online monitoring and purification techniques would enable the development of a fully automated synthesis process. This would not only accelerate the production of this compound but also facilitate the rapid synthesis of a library of related derivatives for screening in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
